Tetrasodium hypophosphate

Beschreibung

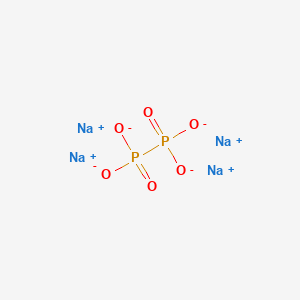

Tetrasodium hypophosphate (Na₄P₂O₆·10H₂O) is a sodium salt of hypophosphoric acid (H₄P₂O₆), characterized by a P–P single bond in its anion (P₂O₆⁴⁻) . It forms a decahydrate crystal structure at low temperatures, transitioning to the anhydrous form (Na₄P₂O₆) above 66.5°C . The compound is synthesized via oxidation of red phosphorus with sodium chlorite, followed by crystallization at controlled pH levels . Key applications include its use in analytical chemistry for particle isolation and as a precursor in phosphate synthesis .

Eigenschaften

IUPAC Name |

tetrasodium;dioxido-oxo-phosphonato-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4Na.H4O6P2/c;;;;1-7(2,3)8(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVHRXOTTYYKRY-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na4O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065599 | |

| Record name | Tetrasodium hypophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13721-43-2 | |

| Record name | Sodium hypophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hypophosphoric acid, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrasodium hypophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRASODIUM HYPOPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JIS35U0SO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Oxidation of Red Phosphorus with Bleaching Powder Extract

This method remains a cornerstone of industrial production due to its cost-effectiveness and scalability:

Reaction Setup :

Red phosphorus is suspended in an aqueous extract of bleaching powder (pH 10–12) at 12–15°C. The oxidation proceeds via:

$$

2P + 2Ca(OCl)2 + 4H2O \rightarrow Ca2P2O6·2H2O + 4HCl + O_2 \uparrow

$$

Excess bleaching powder ensures complete phosphorus conversion.Acidification and Precipitation :

The calcium hypophosphate intermediate is treated with 3N sulfuric acid in ethanol, precipitating calcium sulfate dihydrate (CaSO₄·2H₂O) and liberating hypophosphoric acid:

$$

Ca2P2O6·2H2O + 2H2SO4 \rightarrow 2CaSO4·2H2O \downarrow + H4P2O_6

$$Neutralization and Crystallization :

Hypophosphoric acid is neutralized with sodium acetate (45 g per 120 mL solution), yielding disodium hypophosphate dihydrate. Subsequent dissolution in hot water (70–80°C) and addition of sodium hydroxide (15 g) induces crystallization of Na₄P₂O₆·10H₂O at 40°C.

Key Parameters :

- Temperature control (<20°C) prevents side reactions to orthophosphates.

- Ethanol concentration >40% minimizes calcium sulfate solubility.

Sodium Chlorite Oxidation Method

Developed to address chlorine dioxide byproduct concerns in bleaching powder methods, this approach utilizes sodium chlorite (NaClO₂) as the oxidant:

Oxidation Reaction :

Red phosphorus reacts with sodium chlorite in aqueous medium:

$$

2P + 2NaClO2 + 2H2O \rightarrow Na4P2O_6 + 2HCl \uparrow

$$

The reaction is exothermic, requiring cooling to maintain 25–30°C.Purification and Conversion :

- The crude solution is adjusted to pH 5.4 with 15% NaOH, precipitating impurities (e.g., orthophosphates).

- Boiling the filtrate dissolves Na₂H₂P₂O₆·6H₂O, which crystallizes upon cooling.

- Conversion to this compound involves dissolving the disodium salt in hot water (70–80°C) and adding NaOH (30 g per 240 mL).

Yield Optimization :

- Decolorizing carbon (12–15 g/L) removes organic impurities.

- Recrystallization from ethanol-water mixtures (1:1 v/v) enhances purity to >98%.

Critical Analysis of Reaction Parameters

Temperature Effects

| Process Stage | Optimal Temperature (°C) | Deviation Impact |

|---|---|---|

| Oxidation | 12–15 | >20°C accelerates orthophosphate formation |

| Crystallization | 40 | <30°C reduces yield; >50°C induces anhydrate |

Data from solubility studies show that Na₄P₂O₆·10H₂O undergoes phase inversion at 66.5°C, transitioning to anhydrous Na₄P₂O₆. Industrial reactors therefore employ jacketed vessels for precise thermal control.

pH and Stoichiometry

- Oxidation Phase : pH 10–12 ensures hypochlorite stability.

- Neutralization : pH 5.4 critical for disodium salt precipitation.

- Alkalization : pH >12 required for tetrasodium formation.

Stoichiometric excesses:

- 10–15% excess NaClO₂ ensures complete P oxidation.

- 1.2:1 NaOH:P molar ratio prevents residual acidity.

Comparative Solubility and Crystallization Behavior

| Compound | Hydrate Form | Solubility Inversion (°C) | Anhydrous Form Solubility (g/100g H₂O) |

|---|---|---|---|

| Na₄P₂O₆·10H₂O | Decahydrate | 66.5 | 12.4 (at 70°C) |

| Na₃HP₂O₆·9H₂O | Nonahydrate | 58.5 | 8.9 (at 60°C) |

| Na₂H₂P₂O₆·6H₂O | Hexahydrate | 80.5 | 6.2 (at 85°C) |

Data adapted from solubility studies. The decahydrate’s higher inversion temperature (66.5°C) permits isolation via cooling crystallization, whereas the anhydrous form requires spray drying.

Quality Control and Analytical Verification

Modern production facilities employ:

- X-ray Diffraction (XRD) : Confirms decahydrate crystal structure (d-spacing 7.8 Å, 3.9 Å).

- Thermogravimetric Analysis (TGA) : Verifies 10H₂O content (theoretical 35.7% mass loss).

- Ion Chromatography : Detects orthophosphate impurities (<0.5% w/w).

Wissenschaftliche Forschungsanwendungen

Food Industry Applications

Emulsifier and Texturizer

TSPP is commonly used as an emulsifier and texturizer in food products. It helps maintain the stability of emulsions by preventing the separation of oil and water phases. This property is particularly beneficial in dairy products, sauces, and dressings, where it enhances texture and mouthfeel .

Nutritional Supplement

As a source of phosphorus, TSPP serves as a dietary supplement, contributing to the nutritional profile of various food items. It is often included in processed foods to enhance phosphate levels, which are essential for metabolic functions in humans .

pH Buffering Agent

TSPP acts as a pH buffer in food processing, particularly in meat alternatives. It helps maintain the desired acidity levels during production, which is crucial for product stability and safety .

Industrial Applications

Cleaning Agents

In industrial settings, TSPP is utilized in cleaning compounds due to its ability to sequester metal ions that can interfere with cleaning processes. This property makes it effective in formulations for rust removal and metal surface preparation .

Oil Well Drilling

TSPP is employed in oil well drilling fluids as a dispersant and to enhance fluid stability. Its ability to control the viscosity of drilling muds contributes to improved performance during drilling operations .

Pharmaceutical Applications

Drug Formulation

In pharmaceuticals, TSPP is used as a buffering agent in drug formulations. It helps maintain the stability and efficacy of active ingredients by controlling pH levels during storage and administration .

Case Study 1: Food Preservation

A study demonstrated that the addition of TSPP in meat products significantly reduced drip loss during storage. This enhancement in water retention not only improved the texture but also extended shelf life by minimizing microbial growth due to lower moisture availability .

Case Study 2: Environmental Applications

Research indicated that TSPP could be utilized in carbon capture technologies. Its properties allow it to facilitate the formation of carbon dioxide hydrates under specific conditions, which can be beneficial for reducing greenhouse gas emissions from industrial sources .

Wirkmechanismus

The mechanism by which tetrasodium hypophosphate exerts its effects involves its ability to donate electrons, thereby reducing other compounds. This electron donation process is facilitated by the presence of phosphorus atoms in the compound, which can form stable bonds with various molecular targets. The pathways involved include redox reactions and the formation of intermediate complexes with target molecules.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Key Distinctions

Synthesis Methods: Hypophosphates are derived from red phosphorus oxidation, while pyrophosphates form via thermal condensation of orthophosphates .

Reactivity: Pyrophosphates (P–O–P) hydrolyze faster than hypophosphates (P–P), limiting their use in high-temperature applications .

Biological Impact: Hypophosphates show negligible metabolic interference, whereas pyrophosphates inhibit calcification in biomedical contexts .

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing tetrasodium hypophosphate (Na₄P₂O₆·10H₂O) from red phosphorus, and how are critical parameters optimized?

- Methodology : Red phosphorus is oxidized using sodium chlorite (NaClO₂) in aqueous solution under controlled pH (initially acidic, adjusted to ~5.4–10). Decolorizing carbon removes impurities, followed by sequential filtration and recrystallization. Key steps include:

- Maintaining a slow reaction rate to avoid chlorine dioxide evolution .

- pH adjustment to precipitate disodium dihydrogen hypophosphate (Na₂H₂P₂O₆·6H₂O), which is then converted to this compound via NaOH addition .

- Yields: ~40 g of Na₄P₂O₆·10H₂O per batch, with purity confirmed via oxidation assays (e.g., iodic acid) and silver hypophosphate precipitation .

Q. How is infrared (IR) spectroscopy utilized to confirm the structure of this compound?

- Methodology : Anhydrous Na₄P₂O₆ is mulled in Nujol and analyzed using NaCl/KBr plates. IR spectra are compared to reference data (e.g., W.G. Palmer’s studies), focusing on the P–O–P bridging bond. The staggered conformation of the P₂O₆⁴⁻ ion is confirmed by spectral similarities to dithionate (S₂O₆²⁻), supporting a P–P bond-free structure .

Q. What are common impurities in this compound synthesis, and how are they removed?

- Impurities : Phosphates (e.g., NaH₂PO₄) and residual chlorite/byproducts.

- Removal Techniques :

- Decolorizing carbon adsorbs organic impurities .

- pH-controlled precipitation (pH 5.4) isolates Na₂H₂P₂O₆·6H₂O, while phosphates remain insoluble .

- Boiling the solution dissolves Na₂H₂P₂O₆, leaving impurities as coagulated precipitates .

Advanced Research Questions

Q. How does this compound function as a reducing agent in electroless copper plating, and what parameters influence plating efficiency?

- Mechanism : Sodium hypophosphate reduces Cu²⁺ ions to metallic copper in alkaline conditions.

- Key Parameters :

- Temperature (70–80°C optimal for reducing power) .

- pH (>10) to stabilize the hypophosphate ion .

- Competing reductants (e.g., formaldehyde) may require kinetic studies to optimize selectivity .

Q. What challenges arise in quantifying hypophosphate in biological or composite matrices, and how are they addressed?

- Analytical Challenges : Hypophosphate degradation under acidic conditions and interference from phosphates.

- Solutions :

- Nitric acid digestion preserves hypophosphate integrity in tissue samples, unlike hydrochloric acid or sodium hypophosphate-based methods .

- Ion-pair chromatography with UV detection separates hypophosphate from ortho-/pyrophosphates .

Q. How can this compound derivatives (e.g., dicyclohexyl aluminium hypophosphate) enhance flame retardancy in bio-based polymers?

- Methodology :

- Synthesize derivatives via ligand substitution (e.g., reacting Na₄P₂O₆ with AlCl₃).

- Evaluate flame retardancy using thermogravimetry (TGA) and vertical burning tests.

- DAH (dicyclohexyl aluminium hypophosphate) reduces peak heat release rates by 30% in polyurethane foams compared to commercial analogues .

Q. What discrepancies exist in hypophosphate nomenclature across literature, and how can researchers ensure accurate identification?

- Issue : Mislabeling of "hypophosphate" as pyrophosphate (P₂O₇⁴⁻) in food science studies, leading to data misinterpretation .

- Verification : Cross-validate via:

- Oxidation assays (hypophosphate yields H₃PO₄ with HIO₃, unlike pyrophosphate) .

- X-ray diffraction to confirm P₂O₆⁴⁻ anion geometry .

Methodological Comparison Tables

| Synthesis Parameter | Optimal Condition | Effect on Yield | Reference |

|---|---|---|---|

| Reaction pH | 5.4 (disodium salt) → 10 (tetrasodium) | Maximizes selective precipitation | |

| Sodium Chlorite Addition Rate | Slow (prevents ClO₂ evolution) | Reduces side reactions | |

| Recrystallization Solvent | Water (70–80°C) | Enhances purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.